molecular formula C20H34O5 B009531 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid CAS No. 102910-24-7

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid

Cat. No. B009531
M. Wt: 354.5 g/mol
InChI Key: IWXSBCHTYVRMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid, also known as 5,12,20-THETrE, is a naturally occurring fatty acid found in the human body. It is a member of the eicosanoid family and is derived from arachidonic acid. In recent years, 5,12,20-THETrE has gained attention due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It also activates PPARγ, a nuclear receptor that regulates lipid metabolism and inflammation.

Biochemical And Physiological Effects

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve endothelial function.

Advantages And Limitations For Lab Experiments

One advantage of studying 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE in the lab is that it is a naturally occurring compound, making it easy to obtain. However, one limitation is that it is difficult to isolate and purify, which can make it challenging to study in large quantities.

Future Directions

There are many potential future directions for the study of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine its efficacy and safety in this context. Additionally, the mechanisms underlying its anti-inflammatory and anti-oxidant effects need to be further elucidated. Finally, the potential of 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE as a biomarker for disease diagnosis and prognosis should be explored.
Conclusion:
In conclusion, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is a naturally occurring fatty acid with promising therapeutic properties. Its anti-inflammatory, anti-oxidant, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanisms of action and potential applications, 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE represents an exciting area of research in the field of biochemistry and pharmacology.

Synthesis Methods

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE is synthesized from arachidonic acid through the action of the enzyme 12-lipoxygenase. This enzyme catalyzes the oxidation of arachidonic acid at the 12th position, resulting in the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then further oxidized by the enzyme 5-lipoxygenase to form 5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE.

Scientific Research Applications

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acidrE has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

102910-24-7

Product Name

5,12,20-Trihydroxy-8,10,14-eicosatrienoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(8E,10E,14E)-5,12,20-trihydroxyicosa-8,10,14-trienoic acid

InChI

InChI=1S/C20H34O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-8,13,18-19,21-23H,1-2,6,9-12,14-17H2,(H,24,25)/b5-4+,7-3+,13-8+

InChI Key

IWXSBCHTYVRMNT-UHFFFAOYSA-N

Isomeric SMILES

C(CC/C=C/CC(/C=C/C=C/CCC(CCCC(=O)O)O)O)CCO

SMILES

C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO

Canonical SMILES

C(CCC=CCC(C=CC=CCCC(CCCC(=O)O)O)O)CCO

synonyms

5,12,20-TH-8,10,14-EA
5,12,20-trihydroxy-8,10,14-eicosatrienoic acid

Origin of Product

United States

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